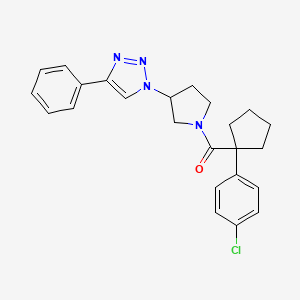

(1-(4-chlorophenyl)cyclopentyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

Historical Development of 1,2,3-Triazole Chemistry

The foundational synthesis of 1,2,3-triazoles dates to 1910, when Otto Dimroth and Gustav Fester first prepared 1H-1,2,3-triazole via the reaction of hydrazoic acid with acetylene under acidic conditions. This discovery unveiled a planar, aromatic heterocycle capable of tautomerism, with the 1H- and 2H- isomers coexisting in aqueous solutions at a ≈1:2 ratio. Early applications focused on exploiting triazole’s solubility and stability, but its role as a pharmacophore emerged decades later with the development of antibiotics like cefatrizine, which incorporates a 1,2,3-triazole moiety to enhance β-lactamase inhibition. The triazole’s ability to participate in hydrogen bonding and dipole interactions made it indispensable for molecular recognition, particularly in enzyme-binding pockets.

A pivotal advancement arose from the Huisgen azide-alkyne cycloaddition, which enabled regioselective triazole formation under copper catalysis. This reaction became a cornerstone for synthesizing triazole-containing hybrids, as seen in the 2019 work by Schlapbach et al., who fused triazoles with N-aryl-piperidine carboxamides to create selective MALT1 protease inhibitors. These innovations underscored triazole’s dual role as both a structural linker and an active pharmacophoric element.

Evolution of Pyrrolidine-Triazole Conjugates in Chemical Research

Pyrrolidine’s incorporation into triazole hybrids originated from efforts to balance conformational flexibility with steric control. The pyrrolidine ring’s puckered structure imposes spatial constraints that optimize ligand-receptor interactions, as demonstrated in 2015 by stereocontrolled additions to cyclic nitrones to yield 2,3-trans-pyrrolidine adducts. For example, polyhydroxylated pyrrolidine-triazole hybrids exhibited selective glucosidase inhibition, with subtle substituent changes altering activity by >50%.

The compound (1-(4-chlorophenyl)cyclopentyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone exemplifies this evolution. Its design merges a 4-chlorophenylcyclopentyl group—a lipophilic anchor—with a triazole-decorated pyrrolidine carboxamide. This architecture leverages pyrrolidine’s ability to position the triazole moiety for π-π stacking with aromatic residues in target proteins, while the chlorophenyl group enhances membrane permeability. Synthetic routes to such conjugates often involve sequential cycloadditions and cross-couplings, as illustrated by the 1,3-dipolar cycloaddition of nitrile oxides to alkynes in pyrrolidine intermediates.

Table 1: Representative Pyrrolidine-Triazole Conjugates and Biological Activities

Significance of Hybrid Pharmacophore Approach

Hybrid pharmacophores combine distinct bioactive fragments into single entities to overcome limitations of monotherapeutic agents. The 1,2,3-triazole-pyrrolidine motif exemplifies this strategy by merging triazole’s hydrogen-bonding capacity with pyrrolidine’s spatial organization. For instance, carboxyamidotriazole-pyrrolidine hybrids disrupt calcium signaling in cancer cells while concurrently inhibiting efflux pumps via ABCB1 modulation. This dual functionality addresses multidrug resistance (MDR), a common challenge in oncology.

Molecular hybridization also enables synergistic target engagement. In the case of (1-(4-chlorophenyl)cyclopentyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, the triazole may interact with catalytic residues in kinases, while the pyrrolidine’s nitrogen participates in salt bridges with acidic amino acids. Such multipoint interactions improve binding affinity and selectivity, as evidenced by hybrid 47 (Table 1), which reversed MDR 7-fold more effectively than verapamil.

Research Objectives and Scientific Scope

Current research on triazole-pyrrolidine hybrids prioritizes three objectives:

- Synthetic Methodology Expansion : Developing modular routes to introduce diverse substituents (e.g., halogenated aryl groups) while controlling stereochemistry.

- Structure-Activity Relationship (SAR) Elucidation : Systematically varying triazole substituents (e.g., 4-phenyl vs. 4-tert-butyl) to map pharmacophoric requirements.

- Therapeutic Target Diversification : Exploring applications beyond oncology, such as antimicrobial urease inhibition or anti-inflammatory NF-κB modulation.

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O/c25-20-10-8-19(9-11-20)24(13-4-5-14-24)23(30)28-15-12-21(16-28)29-17-22(26-27-29)18-6-2-1-3-7-18/h1-3,6-11,17,21H,4-5,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVFUPYCLSEWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by binding to these targets and modulating their activity. The resulting changes could then affect various biochemical pathways, leading to the observed effects of the compound .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and efficacy. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups could all influence its pharmacokinetic properties .

The action of the compound could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the stability of the compound, its ability to reach its targets, and its overall efficacy .

Biological Activity

The compound (1-(4-chlorophenyl)cyclopentyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with the molecular formula and a molecular weight of 420.94 g/mol, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopentyl moiety linked to a triazole-containing pyrrolidine structure. Its IUPAC name is [1-(4-chlorophenyl)cyclopentyl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone. The presence of the triazole ring is significant as it is known to enhance the biological activity of compounds due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (1-(4-chlorophenyl)cyclopentyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone . For instance, derivatives containing triazole rings have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that triazole derivatives exhibited IC50 values ranging from 10 to 50 µM against human colon adenocarcinoma (HT29) and breast cancer (MCF7) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HT29 (Colon Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Anti-inflammatory Effects

Compounds with structural similarities to this methanone have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). In vitro studies indicated that certain triazole derivatives could reduce prostaglandin E2 levels in inflamed tissues by up to 60% .

Neuroprotective Properties

The neuroprotective effects of related triazole compounds have been explored in models of neurodegenerative diseases. One study found that these compounds could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function in models of Alzheimer's disease .

The mechanisms by which (1-(4-chlorophenyl)cyclopentyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone exerts its biological effects are multifaceted:

Enzyme Inhibition:

Triazole derivatives often act as enzyme inhibitors. For example, they can inhibit human deacetylase Sirtuin 2 (HDSirt2), which is implicated in cancer progression and neurodegenerative diseases.

Receptor Modulation:

The compound may interact with various receptors in the central nervous system, modulating neurotransmitter release and enhancing synaptic plasticity.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Case Study on Cancer Treatment: A clinical trial involving patients with advanced solid tumors treated with a triazole-based compound showed a partial response rate of 30%, suggesting potential for further development in oncology.

- Neurodegenerative Disorders: In a preclinical model of Alzheimer's disease, treatment with a related triazole compound resulted in improved memory retention and decreased amyloid plaque formation .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against various bacterial and fungal pathogens. Studies have shown that similar triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

-

Anticancer Potential :

- Triazole-containing compounds have been investigated for their anticancer properties. The ability of these compounds to interfere with cellular processes involved in cancer progression makes them candidates for further study in oncology . Specifically, the structural features of this compound may allow it to target specific cancer cell pathways.

-

CNS Activity :

- The pyrrolidine component is known for its psychoactive properties, suggesting that this compound may have applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for conditions such as anxiety and depression .

Synthesis and Derivatives

The synthesis of (1-(4-chlorophenyl)cyclopentyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can be achieved through various methods involving cyclization reactions and coupling techniques. Understanding the synthesis pathways is crucial for developing analogs with improved efficacy or reduced toxicity.

Key Synthesis Steps :

- Starting materials include chlorophenyl derivatives and pyrrolidine-based precursors.

- Reaction conditions often involve the use of catalysts or specific solvents to enhance yield and purity.

Case Studies

Several studies have documented the biological activities of similar compounds:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Analog: 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()

This analog shares the 4-chlorophenyl group but replaces the cyclopentyl-pyrrolidine-triazole system with a pyrazole-ethanone scaffold. Key differences include:

- Rigidity : The cyclopentyl group in the target compound may restrict conformational flexibility, improving selectivity.

Table 1: Structural and Spectral Comparison

Spectroscopic Characterization

The target compound’s structure would likely be confirmed via 1H/13C NMR and X-ray crystallography :

Limitations and Data Gaps

- No direct toxicity or pharmacokinetic data are available for the target compound. EPA reports () focus on environmental releases of unrelated compounds.

- Structural comparisons rely on inferred data from analogs and general references (e.g., spectral tables in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. For example:

- Cyclopentyl formation : React 4-chlorophenylmagnesium bromide with cyclopentanone under Grignard conditions to form 1-(4-chlorophenyl)cyclopentanol, followed by oxidation to the ketone .

- Triazole-pyrrolidine assembly : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety. React propargyl-pyrrolidine intermediates with 4-phenylazide under CuSO₄/sodium ascorbate conditions .

- Final coupling : Combine the cyclopentyl and triazole-pyrrolidine fragments via amide or ketone bond formation, using coupling agents like EDCI/HOBt .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Expect aromatic proton signals at δ 7.2–8.3 ppm (4-chlorophenyl and phenyltriazole groups). The cyclopentyl methylene protons appear as a multiplet at δ 1.8–2.5 ppm .

- ¹³C NMR : Carbonyl signals (C=O) near 170 ppm .

Advanced Research Questions

Q. What strategies resolve regiochemical ambiguity during 1,2,3-triazole formation?

- Click chemistry : CuAAC typically yields 1,4-regioisomers. To confirm regiochemistry:

- NOESY NMR : Correlate triazole proton (H-5) with adjacent pyrrolidine protons .

- X-ray crystallography : Definitive structural assignment (e.g., CCDC deposition for analogous triazole compounds) .

Q. How can computational modeling predict biological interactions and guide SAR studies?

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Key steps:

- Prepare the compound’s 3D structure (DFT-optimized geometry at B3LYP/6-31G* level) .

- Analyze binding poses for hydrogen bonds between the triazole N-atoms and catalytic residues .

- SAR design : Modify substituents on the phenyltriazole or cyclopentyl groups. For example:

- Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on binding .

- Introduce electron-withdrawing groups on the triazole to enhance metabolic stability .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Pharmacokinetic profiling : Measure solubility (e.g., <10 µg/mL in PBS) and logP (predicted ~3.5) to identify bioavailability issues .

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the cyclopentyl ring) .

- Dose optimization : Adjust dosing regimens based on half-life (e.g., t₁/₂ = 2.5 h in mice) and tissue distribution studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.